molecular formula C6H8N2O2 B1670682 Dimiracetam CAS No. 126100-97-8

Dimiracetam

Katalognummer: B1670682
CAS-Nummer: 126100-97-8
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: XTXXOHPHLNROBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimiracetam ist ein Nootropikum, das zur Racetam-Familie gehört. Es ist bekannt für seine potenziellen kognitionsfördernden Eigenschaften und wurde auf seine Auswirkungen auf neuropathische Schmerzen untersucht. Die chemische Struktur von this compound zeichnet sich durch einen Pyrroloimidazol-Kern aus, was es zu einem einzigartigen Mitglied der Racetam-Familie macht .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Dimiracetam is characterized by its ability to modulate glutamate release, particularly through the inhibition of N-methyl-D-aspartate (NMDA) receptor activity. Studies have shown that this compound effectively reduces NMDA-induced glutamate release in rat spinal cord synaptosomes, demonstrating a more potent effect than its individual enantiomers (R- and S-dimiracetam) .

Key Mechanisms of Action

  • Glutamate Modulation : this compound inhibits NMDA receptor-mediated glutamate release, which is crucial in managing neuropathic pain .
  • Neuroprotective Effects : The compound exhibits neuroprotective properties, potentially beneficial in various neurological disorders .

Neuropathic Pain Management

This compound has been extensively studied for its efficacy in treating neuropathic pain conditions, particularly those induced by chemotherapy and antiretroviral therapies. Its broad-spectrum analgesic effects have been documented in several models:

  • Oxaliplatin-Induced Neuropathic Pain : In animal models, this compound demonstrated significant anti-neuropathic effects, maintaining efficacy even after treatment cessation .
  • Painful Neuropathies in AIDS Patients : Clinical trials have evaluated this compound's effectiveness in managing painful neuropathies among AIDS patients undergoing treatment. Results indicated substantial pain relief at higher doses .

Cognitive Enhancement

Originally developed as a cognitive enhancer, this compound has shown promise in improving cognitive function. Preclinical studies suggest that it may enhance learning and memory through its action on cholinergic systems and modulation of glutamate pathways .

Case Study Overview

Study FocusPatient PopulationKey Findings
Efficacy in Neuropathic Pain 116 AIDS patientsDemonstrated significant pain relief with no serious adverse effects; positive safety profile supports further development
Chronic Pain Models Animal modelsEffective in reverting hyperalgesia back to baseline levels; prolonged effects observed post-treatment
Cognitive Function Preclinical trialsEnhanced cognitive performance noted; potential for broader applications in cognitive disorders

Biochemische Analyse

Biochemical Properties

Dimiracetam is known to interact with the NMDA receptor . It negatively modulates NMDA-induced glutamate release in rat spinal cord synaptosomal preparations

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. It has been used in trials studying the treatment of neuropathic pain, indicating its potential influence on nerve cells

Molecular Mechanism

It is known to interact with the NMDA receptor , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Dosage Effects in Animal Models

In animal models, this compound has shown efficacy in models of neuropathic pain . The effects of this compound vary with different dosages, and it has been observed to be more effective than a single enantiomer in the sodium monoiodoacetate (MIA) paradigm of painful osteoarthritis

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Dimiracetam unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können this compound in seine reduzierte Form überführen.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Dimiracetam gehört zur Racetam-Familie, zu der auch andere Verbindungen wie Piracetam, Oxiracetam, Aniracetam, Pramiracetam und Phenylpiracetam gehören . Im Vergleich zu diesen Verbindungen verfügt this compound über einen einzigartigen Pyrroloimidazol-Kern, der zu seinem unterschiedlichen pharmakologischen Profil beiträgt. Während andere Racetame in erster Linie zur Steigerung der kognitiven Fähigkeiten eingesetzt werden, hebt sich this compound durch sein zusätzliches Potenzial bei der Behandlung neuropathischer Schmerzen ab .

Ähnliche Verbindungen umfassen:

    Piracetam: Bekannt für seine kognitionsfördernden Wirkungen.

    Oxiracetam: Wird wegen seiner neuroprotektiven Eigenschaften verwendet.

    Aniracetam: Wird wegen seiner anxiolytischen und kognitionsfördernden Wirkungen untersucht.

    Pramiracetam: Bemerkenswert für seine Wirksamkeit bei der Verbesserung von Gedächtnis und Lernen.

    Phenylpiracetam: Bekannt für seine stimulierenden und kognitionsfördernden Eigenschaften.

Die einzigartige Struktur von this compound und sein breiteres therapeutisches Potenzial machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch im klinischen Umfeld.

Biologische Aktivität

Dimiracetam, a bicyclic 2-pyrrolidinone derivative, is a member of the nootropic family and has garnered attention for its potential therapeutic effects, particularly in the context of neuropathic pain and cognitive enhancement. This article delves into the biological activity of this compound, focusing on its pharmacological properties, efficacy in various models, and implications for clinical use.

Pharmacological Profile

This compound exhibits a multifaceted pharmacological profile characterized by its ability to modulate glutamate release and its effectiveness in pain management. Key findings from recent studies illustrate the compound's potency compared to its enantiomers:

  • NMDA Receptor Modulation : this compound effectively reduces NMDA-induced glutamate release in rat spinal cord synaptosomes, demonstrating a significantly lower IC50 value (16.26 nM) compared to its R- (87.45 nM) and S-enantiomers (248.50 nM) . This suggests that the racemic mixture is more effective than either enantiomer alone.
  • Pain Models : In models of painful osteoarthritis and neuropathic pain induced by chemotherapy, this compound has shown acute efficacy. For instance, it significantly improved weight tolerance in rats with MIA-induced osteoarthritis . Furthermore, chronic administration demonstrated sustained antinociceptive effects even after dose reduction .

Efficacy in Clinical and Preclinical Studies

This compound's efficacy has been evaluated across various preclinical and clinical contexts:

  • Cognitive Enhancement : this compound has been reported to enhance cognitive functions with a potency 10-30 times greater than oxiracetam . This property has been particularly noted in animal studies where it improved learning and memory tasks.
  • Antidepressant Effects : Higher oral doses of this compound have demonstrated antidepressant-like actions in forced swimming tests, indicating its potential utility in mood disorders .
  • Neuropathic Pain Relief : In established models of neuropathic pain, this compound exhibited significant antinociceptive activity. Chronic dosing reverted hyperalgesia back to baseline levels in models induced by nerve injury or chemotherapy .

Comparative Efficacy of Enantiomers

The biological activity of this compound is further elucidated through comparisons with its enantiomers:

CompoundIC50 (nM)Efficacy in Pain ModelsCognitive Enhancement
Racemic this compound16.26HighSignificant
R-Dimiracetam87.45ModerateModerate
S-Dimiracetam248.50LowLow

The data indicate that while this compound as a racemic mixture is significantly more potent than either enantiomer, the R-enantiomer retains some efficacy, albeit at higher concentrations .

Case Studies and Clinical Trials

Several studies have highlighted the clinical relevance of this compound:

  • Phase IIa Trials : A study involving 116 patients with neuropathic pain demonstrated that this compound was safe and well-tolerated, with promising outcomes related to pain relief .
  • Chronic Pain Models : In rodent models of neuropathic pain induced by oxaliplatin, chronic administration of this compound resulted in sustained analgesic effects over extended periods .
  • Novel Derivatives : Research into modified versions of this compound has yielded derivatives that maintain or enhance its antihyperalgesic properties without inducing behavioral impairments .

Eigenschaften

IUPAC Name

3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-5-3-8-4(7-5)1-2-6(8)10/h4H,1-3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXXOHPHLNROBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869732
Record name Dimiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126100-97-8
Record name Dimiracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126100-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimiracetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126100978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimiracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dimiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMIRACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AW7F70MZO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 10% palladium on charcoal (11.6 g) in water (60 ml), a solution of ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate (58 g, 0.2mol) and ammonium formate (52.9 g, 0.84 mol) in methanol (580 ml) were added. The mixture was refluxed under nitrogen for 1 hour. After cooling to 40° C., 32% ammonia (145 ml) was added and the temperature was maintained between 40 and 50° C. for 1.5 hours. After cooling to room temperature, the catalyst was removed by filtration and the solution was evaporated to dryness. The residue was diluted with water (700 ml) and stirred in the presence of ion exchange resins Amberlite IR 120 H (200 ml) and Amberlite IRA 68 (200 ml) for 1.5 hours. The resins were filtered off and washed with water (600 ml). The clear solution was evaporated under vacuum at 60° C. to afford an oil which was dried by azeotropic distillation with ethanol. The resulting residue was triturated with acetone (75 ml) to afford 19.7 g (67%) of the title compound as a white solid, m.p. 154°-157° C.
Name
ethyl 3-benzyl-5-oxo-2-imidazolidinepropanoate
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
52.9 g
Type
reactant
Reaction Step One
Quantity
580 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

Glycinamide hydrochloride (4.2 g, 38 mmol) and isobutyl 4-oxobutanoate (5 g, 31.6 mmol) were reacted together according to the procedure of example 2, to give the title compound 1 g (22.6%), m.p. 154°-157° C.
Name
Glycinamide hydrochloride
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
isobutyl 4-oxobutanoate
Quantity
5 g
Type
reactant
Reaction Step One
Yield
22.6%

Synthesis routes and methods III

Procedure details

A solution of isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride (1.4 g, 5.76 mmol) in water (100 ml) was treated with sodium hydrogen carbonate (0.54 g, 6.4 mmol) and heated at 100° C. for 20 hours. The solution was evaporated and the residue was chromatographed over silica gel (ethyl acetate-acetonemethanol 6:3:1) to afford 300 mg (37%) of the title compound, m p. 155°-157° C.
Name
isobutyl 5-oxo-2-imidazolidinepropanoate hydrochloride
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
37%

Synthesis routes and methods IV

Procedure details

A suspension of 90.0 g (0.798 mol) of glycinamide hydrochloride (purity 98%) in 7.2 liter of n-propanol is heated to reflux, and 250 ml of solvent are distilled off. A 15% w/v solution of sodium tert-butoxide in n-propanol (260 ml, 0.35 mol) are added and an apparent pH of 5.5 is measured. Maintaining this apparent pH at 5.5 by automatic addition of a 15% w/v solution of sodium tert-butoxide in n-propanol, ethyl 4-oxobutanoate (purity 97%) (262.3 g, 1.955 mol) is added dropwise during four hours while keeping the reaction mixture at reflux, continuously distilling the solvent at about 400 ml/h and continuously adding n-propanol to the reaction mixture at about 400 ml/h. A total amount of 363 ml (0.476 mol) of sodium tert-butoxide 15% w/w solution in n-propanol is added. The mixture is stirred at reflux for additional 1.5 hours and then cooled to 65° C. A 7.5% w/w solution of ammonia in n-propanol (800 g) is slowly added to the mixture during 6 hours, and heating at 65° C. is continued for additional 18 hours. The reaction mixture is cooled to room temperature and the precipitate is filtered off. The clear solution is concentrated to a small volume (about 0.5 liter) under vacuum and stirred at 0° C. for 2 hours. The white precipitate is collected by suction filtration, washed with 50 ml of n-propanol and dried under vacuum at 60° C. for 12 hours to afford pure dimiracetam (65 g, 58.1%), melting at 154° C. HPLC purity: 99.7%
Quantity
260 mL
Type
solvent
Reaction Step One
Name
glycinamide hydrochloride
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
7.2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
262.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
363 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
800 g
Type
solvent
Reaction Step Six
Yield
58.1%

Synthesis routes and methods V

Procedure details

A solution of 2.56 g (22.7 mmol) of glycinamide hydrochloride (purity 98%) in 200 ml of water is heated to 95° C. and the pH adjusted to 6.6 with Na2CO3 20% w/v in water. Then ethyl 4-oxobutanoate (purity 97%) (7.60 g, 56.6 mmol) are added dropwise during four hours maintaining the temperature at 95° C. and the pH at 6.6 by automated addition (pHstat) of Na2CO3 20% w/v in water. The solution is stirred at 95° C. for 1.5 hours and then concentrated to a small volume under vacuum. The obtained suspension is treated with 50 ml of isopropanol and the solvent is evaporated at atmospheric pressure. This operation is repeated once again. The residue is diluted with 50 ml of isopropanol and the resulting suspension heated to 60° C. and then filtered. The filtrate is concentrated to about 15 ml, cooled to room temperature and stirring continued for about 2 hours. The white precipitate is collected by suction filtration, washed with 4 ml of isopropanol and dried under vacuum at 60° C. for 12 hours, resulting in 1.8 g of crude dimiracetam (12.8 mmol, 55.5%). Recrystallization from isopropanol (10 volumes) affords 1.6 g (50%) of pure dimiracetam (>99.5% as determined from area % HPLC). Melting point: 154° C.
Name
glycinamide hydrochloride
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
55.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimiracetam
Reactant of Route 2
Dimiracetam
Reactant of Route 3
Dimiracetam
Reactant of Route 4
Dimiracetam
Reactant of Route 5
Dimiracetam
Reactant of Route 6
Dimiracetam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.